molecular formula C17H19NO4S2 B5582234 3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine

Cat. No.: B5582234
M. Wt: 365.5 g/mol
InChI Key: JRVQDGBYJXWOBT-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-1,3-thiazolidine is 365.07555043 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Benzenesulfonyl-2-(3,4-dimethoxy-phenyl)-thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by its unique structural features that include a benzenesulfonyl group and a dimethoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C15H17N1O4S1C_{15}H_{17}N_{1}O_{4}S_{1}, with a molecular weight of approximately 319.37 g/mol. The presence of both the benzenesulfonyl and dimethoxyphenyl groups is believed to enhance its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays demonstrated that certain thiazolidine derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)5.85
Compound BT47-D (Breast)10.14
Compound CA549 (Lung)21.3

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. For example, thiazolidines have been studied for their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target in diabetes treatment due to its role in insulin signaling . Compounds derived from thiazolidines have shown varying degrees of inhibition on glucose uptake in muscle cells, indicating their potential role as antidiabetic agents.

Table 2: Enzyme Inhibition Studies

CompoundTarget Enzyme% Inhibition at 10 µMReference
Compound APTP1B24%
Compound BAChEIC50 = 7.49 µM

Case Study 1: Antidiabetic Effects

In a study evaluating the effects of thiazolidine derivatives on insulin sensitivity, researchers found that specific modifications to the thiazolidine structure enhanced glucose tolerance in diabetic mouse models. These findings suggest that compounds like this compound could be further developed as therapeutic agents for managing diabetes through modulation of insulin signaling pathways .

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis of various thiazolidine derivatives revealed that those with similar structural motifs to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural features such as sulfonamide groups in enhancing anticancer activity .

The biological activity of this compound is hypothesized to involve interactions with key biological targets such as enzymes and receptors. The benzenesulfonyl group may facilitate binding to active sites on target proteins, while the dimethoxyphenyl group can enhance specificity and binding affinity.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c1-21-15-9-8-13(12-16(15)22-2)17-18(10-11-23-17)24(19,20)14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVQDGBYJXWOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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